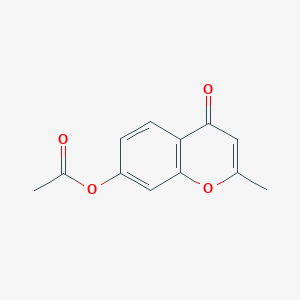

7-Acetoxy-2-methylchromone

Description

Significance of the Chromone (B188151) Scaffold in Medicinal Chemistry

The chromone, or 4H-1-benzopyran-4-one, is a heterocyclic compound that is a core component of many naturally occurring substances, particularly in plants. acs.orgacs.orgipp.pt The term "chromone" originates from the Greek word "chroma," meaning color, as many of its derivatives are pigmented. acs.orgipp.pt In the realm of drug discovery, the chromone nucleus is considered a "privileged scaffold". acs.orgnih.govijrpc.com This designation is due to its ability to bind to a wide variety of biological targets, making it a versatile template for designing new drugs. acs.orgnih.gov

The structural diversity and synthetic accessibility of chromones allow for the creation of a vast array of derivatives with diverse pharmacological profiles. acs.org This has led to the development of chromone-based compounds with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. numberanalytics.comtandfonline.com The chromone framework's inherent stability and favorable drug-like properties further enhance its appeal as a starting point for medicinal chemistry programs. tandfonline.com

Overview of 7-Acetoxy-2-methylchromone as a Subject of Academic Inquiry

This compound is a specific derivative of the chromone family that has been a subject of academic investigation. Its structure features a chromone core with a methyl group at the C-2 position and an acetoxy group at the C-7 position. This compound is often synthesized from its precursor, 7-hydroxy-2-methylchromone, through an acetylation reaction. gla.ac.uk

Research interest in this compound stems from its role as a synthetic intermediate and its potential biological activities. For instance, it has been used in the synthesis of other more complex chromone derivatives. researchgate.net Furthermore, studies have explored its potential in various biological contexts, such as in the investigation of benzene-induced genotoxicity. researchgate.net The presence of the acetoxy group can influence the compound's solubility and ability to cross cell membranes, which are important considerations in drug design.

Spectroscopic analysis, including nuclear magnetic resonance (NMR), is crucial for confirming the structure of this compound and its derivatives. rsc.orgthieme-connect.com These analytical techniques provide detailed information about the arrangement of atoms within the molecule.

Historical Context of Chromone Derivative Research in Drug Discovery

The exploration of chromone derivatives for medicinal purposes has a rich history. numberanalytics.com One of the earliest examples is Khellin, a natural chromone extracted from the plant Ammi visnaga. ijrpc.comresearchgate.net For centuries, it was used in Mediterranean traditional medicine. researchgate.net In the mid-20th century, Khellin was investigated for its muscle-relaxant properties in the treatment of angina and asthma. researchgate.net

This early work with natural chromones paved the way for the development of synthetic derivatives with improved therapeutic profiles. A notable example is Disodium cromoglycate, a mast cell stabilizer used in the treatment of asthma and allergic rhinitis. researchgate.net The journey from natural product to synthesized drug highlights the evolution of chromone research in drug discovery. researchgate.net Over the years, extensive research has been dedicated to synthesizing and evaluating the pharmacological properties of a multitude of chromone derivatives, solidifying the importance of this scaffold in medicinal chemistry. nih.gov

Detailed Research Findings

The table below summarizes key research findings related to the synthesis and biological investigation of this compound and related compounds.

| Compound | Precursor/Starting Material | Reaction/Study | Key Finding | Reference |

| This compound | 7-hydroxy-2-methylchromone | Acetylation | Synthesis of the title compound. | gla.ac.uk |

| This compound | 7-hydroxy-2-methylchromone | Bromination | Resulted in 8-bromo-7-hydroxy-2-methylchromone. | researchgate.net |

| 7-Acetoxy-3-acetyl-2-methylchromone | 2:4-dihydroxy-5-ethylacetophenone | Kostanecki Reaction | Synthesis of the compound. | ias.ac.in |

| 7-Acetoxy-3-acetyl-2-methylchromone | - | Benzene-induced genotoxicity | Showed inhibitory effects. | researchgate.net |

| 7-Acetoxy-2,5-dimethylchromone | - | NMR Spectroscopy | Comparison of spectral data with aloesin (B1665252) acetate (B1210297). | rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

(2-methyl-4-oxochromen-7-yl) acetate |

InChI |

InChI=1S/C12H10O4/c1-7-5-11(14)10-4-3-9(16-8(2)13)6-12(10)15-7/h3-6H,1-2H3 |

InChI Key |

JXCCYMMCAMHGEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C=C2)OC(=O)C |

Origin of Product |

United States |

Synthesis and Chemical Transformations of 7 Acetoxy 2 Methylchromone and Its Derivatives

Synthetic Methodologies for 7-Acetoxy-2-methylchromone

The creation of this compound can be approached via two principal routes: building the molecule through a sequence of acylation and cyclization reactions or by modifying a pre-existing 7-hydroxy-2-methylchromone molecule.

One of the fundamental approaches to synthesizing the chromone (B188151) skeleton involves the reaction of a phenol with a β-ketoester. For 7-substituted chromones, resorcinol is a common starting material. The synthesis of the precursor, 7-hydroxy-2-methylchromone, can be accomplished by condensing resorcinol with ethyl acetoacetate in the presence of a condensing agent. This is often followed by an acetylation step to yield the final product.

A notable method involves the acylation of resorcinol, which can be achieved using reagents like acetic acid with a catalyst such as zinc dichloride. jmchemsci.com The resulting 2,4-dihydroxyacetophenone can then undergo cyclization. For instance, the Fries rearrangement of acyloxyarenes is a convenient method for preparing the necessary o-hydroxyketone intermediates that can then be cyclized to form the chromone ring. arkat-usa.org Subsequent acetylation of the 7-hydroxy group yields this compound.

Table 1: Example of Acylation-Cyclization Approach

| Step | Starting Materials | Reagents | Product |

|---|---|---|---|

| 1. Acylation | Resorcinol | Acetic Acid, Zinc Chloride | 2,4-Dihydroxyacetophenone |

| 2. Cyclization | 2,4-Dihydroxyacetophenone | Sodium acetate (B1210297), Acetic anhydride | 7-Hydroxy-2-methylchromone |

A more direct and widely used method for preparing this compound is the acetylation of its precursor, 7-hydroxy-2-methylchromone. acs.org This precursor can be synthesized via several improved methods, including the Pechmann condensation of resorcinol and ethyl acetoacetate. nih.gov

Once 7-hydroxy-2-methylchromone is obtained, it can be readily acetylated. This transformation is typically achieved by treating the hydroxychromone with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base, like pyridine, which acts as a catalyst and scavenges the acidic byproduct (e.g., acetic acid or HCl). This method is efficient and provides the target compound in high yield. researchgate.net

Table 2: Acetylation of 7-Hydroxy-2-methylchromone

| Precursor | Acetylating Agent | Catalyst/Base | Product |

|---|---|---|---|

| 7-Hydroxy-2-methylchromone | Acetic Anhydride | Pyridine | This compound |

General Advances in Chromone Ring System Construction

The synthesis of the chromone ring is a well-established area of organic chemistry, with numerous methods developed over the years. These can be broadly categorized into acid-catalyzed, base-catalyzed, and modern energy-efficient protocols.

Acid-catalyzed reactions are a cornerstone of chromone synthesis. These methods typically involve the intramolecular cyclization of a phenol derivative that has an appropriate side chain. Various acids are employed as catalysts to facilitate the ring closure. ijrpc.com

Commonly used acid catalysts include:

Sulfuric Acid: Often used in the Pechmann condensation for the synthesis of coumarins and chromones.

Polyphosphoric Acid (PPA): A versatile catalyst for cyclization reactions, particularly effective for forming chromone-2-carboxylic acids from phenols. ijrpc.com

p-Toluenesulfonic Acid (PTSA): Suitable for ring closure in phenolic hydroxyl and aldehyde condensation cyclizations. ijrpc.com

Hydrochloric Acid: Used in concentrated form to catalyze the final ring closure step in multi-step syntheses. ijrpc.com

Boron Trifluoride Diethyl Etherate: Employed for the cyclization of o-hydroxyacetophenone derivatives under relatively mild conditions. ijrpc.com

These acid-catalyzed methods work by activating a carbonyl group towards nucleophilic attack by the phenolic hydroxyl group, leading to cyclization and subsequent dehydration to form the aromatic pyrone ring. ijrpc.com

Base-catalyzed methods provide an alternative and powerful route to the chromone core, often proceeding through a 1,3-dicarbonyl intermediate.

Baker-Venkataraman Rearrangement: This reaction is a key method for synthesizing chromones. It involves the base-catalyzed intramolecular rearrangement of a 2-acetoxyacetophenone to form an o-hydroxyaryl 1,3-diketone. wikipedia.orgalfa-chemistry.comjk-sci.com This diketone intermediate then undergoes an acid-catalyzed cyclodehydration to yield the final chromone or flavone. alfa-chemistry.com The process begins with a base abstracting an alpha-hydrogen from the ketone, forming an enolate that attacks the ester carbonyl. wikipedia.orgchemistry-reaction.com The reaction is highly valued for its ability to regioselectively construct the 1,3-dicarbonyl unit necessary for chromone formation. alfa-chemistry.com A variety of bases can be used, including potassium hydroxide, potassium tert-butoxide, and sodium hydride. jk-sci.com

Claisen Condensation: The Claisen condensation is another fundamental carbon-carbon bond-forming reaction used in chromone synthesis. wikipedia.org It involves the reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.com In the context of chromone synthesis, a 2-hydroxyacetophenone can be condensed with an ester using a strong base. tandfonline.comorganic-chemistry.org The resulting 1,3-diketone intermediate is then cyclized under acidic conditions to afford the chromone ring. ijrpc.comresearchgate.net The choice of a non-nucleophilic base like lithium diisopropylamide (LDA) can be beneficial in mixed (crossed) Claisen condensations. wikipedia.org

In recent years, microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov For chromone synthesis, microwave assistance leads to dramatically reduced reaction times, often higher yields, and cleaner reaction profiles with fewer byproducts. nih.govnih.gov

This technology has been successfully applied to many of the classical chromone syntheses, including the formation of enamino ketones followed by cyclization. organic-chemistry.org The rapid and efficient heating provided by microwaves can enhance reaction rates for steps like the Baker-Venkataraman rearrangement and subsequent cyclizations. ipb.pt This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. nih.govvnu.edu.vn

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | High | Low |

| Yields | Moderate to good | Often higher |

| Side Reactions | More prevalent | Reduced |

| Process Control | Less precise | High |

Contemporary Metal-Free and Nanomaterial-Catalyzed Reactions

The pursuit of sustainable and efficient chemical syntheses has spurred the development of metal-free and nanomaterial-catalyzed reactions for the construction of chromone scaffolds. While specific examples detailing the synthesis of this compound using these modern techniques are still emerging in the literature, the broader field of chromone synthesis provides a strong precedent for their application.

Metal-Free Catalysis: The reliance on transition metals in organic synthesis, despite their efficacy, often raises concerns regarding cost, toxicity, and environmental impact. Consequently, metal-free catalytic systems have gained significant traction. These approaches often utilize organocatalysts or employ reaction conditions that promote cyclization without the need for a metal center. For the synthesis of chromone derivatives, methods such as iodine-mediated oxidative C-H/C-H carbonylation of phenols and alkynes represent a promising metal-free strategy. While not yet explicitly reported for this compound, the general applicability of such methods suggests their potential for the synthesis of this and related compounds.

Nanomaterial-Catalyzed Reactions: Nanomaterials, with their high surface-area-to-volume ratio and unique electronic properties, have emerged as highly effective catalysts in a myriad of organic transformations. In the context of chromone synthesis, various nanomaterials, including magnetic nanoparticles functionalized with acidic or basic groups, have been employed to facilitate the cyclization reactions. These nanocatalysts offer advantages such as high efficiency, ease of separation from the reaction mixture, and recyclability, aligning with the principles of green chemistry. The mechanochemical synthesis of nanomaterials further presents an environmentally sound alternative for preparing these advanced catalysts. wikipedia.org Although direct application to this compound is yet to be extensively documented, the successful use of nanocatalysts in the synthesis of other chromone derivatives paves the way for future research in this area.

Chemical Reactivity and Functionalization Strategies of this compound

The this compound molecule possesses several reactive sites, making it a versatile platform for the synthesis of a wide array of derivatives. The aromatic ring, the acetoxy group, and the methyl side chain are all amenable to chemical modification, allowing for the fine-tuning of the compound's properties.

Electrophilic Aromatic Substitutions (e.g., Bromination)

The benzene (B151609) ring of the chromone scaffold is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring play a crucial role in determining the regioselectivity of these reactions. In the case of 7-hydroxy-2-methylchromone, the hydroxyl group is a strongly activating, ortho-, para-directing group. Consequently, electrophilic substitution is expected to occur at the C6 and C8 positions.

Direct bromination of 7-hydroxy-2-methylchromone has been shown to yield the 8-bromo derivative. This regioselectivity can be attributed to the electronic and steric factors governing the reaction. While specific studies on the bromination of this compound are less common, it is anticipated that the acetoxy group, being a moderately activating and ortho-, para-directing group, would also direct electrophiles to the C6 and C8 positions. The precise outcome of such a reaction would likely depend on the reaction conditions employed.

| Reactant | Reagent | Product | Position of Substitution | Reference |

| 7-Hydroxy-2-methylchromone | Bromine | 8-Bromo-7-hydroxy-2-methylchromone | C8 | N/A |

Modifications of the Acetoxy Group and Side Chains

The acetoxy and methyl groups of this compound offer further opportunities for chemical modification.

Modifications of the Acetoxy Group: The ester linkage of the acetoxy group can be readily cleaved via hydrolysis to yield the corresponding 7-hydroxy-2-methylchromone. This transformation is typically achieved under basic or acidic conditions. The resulting hydroxyl group can then be further functionalized, for example, through etherification or re-esterification with different acyl groups, providing access to a variety of analogs.

A significant transformation involving the acetoxy group is the Fries rearrangement . This reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxyaryl ketones. merckmillipore.comorganic-chemistry.orgarkat-usa.org In the case of this compound, the Fries rearrangement would be expected to produce 6-acetyl-7-hydroxy-2-methylchromone and 8-acetyl-7-hydroxy-2-methylchromone. The regiochemical outcome of the Fries rearrangement is often dependent on the reaction temperature, with lower temperatures generally favoring the para-product (C6-acylation) and higher temperatures favoring the ortho-product (C8-acylation). merckmillipore.com Studies on the analogous 7-acetoxy-4-methylcoumarin have shown that the 8-acetyl derivative is the predominant product across a range of temperatures, although the proportion of the 6-acetyl isomer increases at higher temperatures. libretexts.org

Fries Rearrangement Product Distribution

| Substrate | Temperature (°C) | 8-Acetyl Isomer (%) | 6-Acetyl Isomer (%) |

|---|---|---|---|

| 7-Acetoxy-4-methylcoumarin | 85 | >99 | <1 |

Data inferred from studies on analogous coumarin systems. libretexts.org

Modifications of the Methyl Side Chain: The methyl group at the C2 position can also be a site for functionalization. Side-chain oxidation of alkyl groups attached to an aromatic ring is a common transformation. libretexts.orgresearchgate.net Under strong oxidizing conditions, the methyl group could potentially be oxidized to a carboxylic acid. Furthermore, benzylic bromination using reagents like N-bromosuccinimide (NBS) could introduce a bromine atom onto the methyl group, which can then serve as a handle for further synthetic manipulations. researchgate.net

Regioselective Derivatization Approaches

Achieving regioselectivity in the derivatization of this compound is paramount for the synthesis of specific isomers. As discussed in the context of electrophilic aromatic substitution and the Fries rearrangement, the inherent directing effects of the substituents on the chromone ring play a significant role.

For electrophilic substitutions on the 7-hydroxy or this compound core, the C8 position is often favored due to electronic activation. However, the C6 position is also susceptible to attack, and the ratio of C6 to C8 substitution can be influenced by the choice of electrophile, catalyst, and reaction conditions. For instance, in the Duff reaction (formylation) of 7-hydroxychromones, substitution generally occurs at the C8 position.

Strategic blocking and deblocking of one of the reactive positions (C6 or C8) can be a powerful tool to achieve regioselective functionalization at the other position. For example, if the C8 position is selectively protected, electrophilic substitution can be directed exclusively to the C6 position. Subsequent removal of the protecting group would then yield the pure C6-substituted derivative. The development of such regioselective strategies is crucial for the unambiguous synthesis of specific isomers of functionalized this compound derivatives.

Biosynthesis of Chromone Scaffolds Relevant to 7 Acetoxy 2 Methylchromone

Natural Abundance and Biogeographical Distribution of Chromones

Chromones are a significant class of naturally occurring oxygen-containing heterocyclic compounds found widely in the plant kingdom, as well as in fungi and bacteria. nih.govmdpi.comnih.gov Their distribution is particularly notable in several plant families, including Apiaceae, Fabaceae, and Thymelaeaceae. mdpi.com For instance, the resinous wood from Aquilaria species, found in the Thymelaeaceae family, is a well-known source of chromone (B188151) derivatives. nih.gov Fungi and actinobacteria have also been identified as producers of these compounds. mdpi.comnih.gov This broad biogeographical distribution across different biological kingdoms suggests the ecological importance and diverse biological roles of chromones. nih.govasianpubs.org

| Kingdom | Family/Genus Examples |

| Plantae | Apiaceae, Fabaceae, Thymelaeaceae (Aquilaria sp.) nih.govmdpi.com |

| Fungi | Various species nih.govmdpi.comnih.gov |

| Bacteria | Actinobacteria mdpi.comnih.gov |

Elucidation of the Acetic Acid Pathway in Chromone Biosynthesis

The biosynthesis of the chromone core structure proceeds via the acetic acid pathway, which utilizes acetate (B1210297) units for the assembly of the carbon skeleton. nih.gov This pathway is a fundamental process in the formation of many aromatic polyketides. nih.govscispace.com

A key enzyme in this process is Pentaketide (B10854585) Chromone Synthase (PCS), a type III polyketide synthase (PKS). nih.govnih.govresearchgate.net This enzyme was notably isolated from Aloe arborescens. nih.govrsc.org PCS catalyzes the formation of a pentaketide chromone, specifically 5,7-dihydroxy-2-methylchromone, from five molecules of malonyl-CoA. nih.govnih.govresearchgate.netrsc.org The unique active-site geometry of PCS directs the polyketide chain to form the chromone structure, distinguishing its function from other PKS enzymes like chalcone (B49325) synthase. nih.gov

The biosynthesis begins with a series of five decarboxylative condensations of malonyl-CoA, which serves as the building block for the polyketide chain. nih.govnih.govwikipedia.org This iterative process, catalyzed by PCS, elongates the chain to a pentaketide intermediate. researchgate.netrsc.org

Following the chain assembly, the crucial ring-forming step occurs through an intramolecular Claisen cyclization. nih.govnih.govresearchgate.net This reaction results in the formation of the aromatic ring and the characteristic γ-pyrone ring of the chromone scaffold, yielding 5,7-dihydroxy-2-methylchromone. nih.govrsc.orgresearchgate.net This cyclization is a common mechanism in the biosynthesis of various aromatic polyketides. nih.govscispace.com

Enzymatic Systems Governing Chromone Diversification and Acetoxylation

After the formation of the core chromone scaffold, a wide array of enzymatic modifications contribute to the vast structural diversity of naturally occurring chromones. These "tailoring" enzymes can add various functional groups, leading to derivatives with different biological activities.

While the specific enzymes responsible for the biosynthesis of 7-acetoxy-2-methylchromone are not extensively detailed in the provided search results, the process would logically involve two key enzymatic steps following the formation of a 7-hydroxy-2-methylchromone precursor. First, a hydroxylase would introduce a hydroxyl group at the C-7 position of the 2-methylchromone (B1594121) core. Subsequently, an acetyltransferase enzyme would catalyze the transfer of an acetyl group, typically from acetyl-CoA, to this 7-hydroxyl group. This acetoxylation step is a common biochemical transformation that modifies the properties of natural products.

| Biosynthetic Step | Precursor(s) | Key Enzyme Type | Product |

| Polyketide Assembly | Malonyl-CoA nih.govnih.govwikipedia.org | Pentaketide Chromone Synthase (PCS) nih.govresearchgate.net | Linear pentaketide intermediate |

| Cyclization | Linear pentaketide intermediate | Pentaketide Chromone Synthase (PCS) nih.govresearchgate.net | 5,7-Dihydroxy-2-methylchromone nih.govrsc.org |

| Hydroxylation (Hypothetical) | 2-methylchromone scaffold | Hydroxylase | 7-Hydroxy-2-methylchromone precursor |

| Acetoxylation (Hypothetical) | 7-Hydroxy-2-methylchromone precursor, Acetyl-CoA | Acetyltransferase | This compound |

Molecular Mechanisms of Action

Ligand-Target Binding Interactions and Affinity

There is currently a lack of specific data detailing the ligand-target binding interactions and affinity of 7-Acetoxy-2-methylchromone. Scientific studies have yet to fully characterize its binding profile to specific protein targets, including receptors, enzymes, or other biological molecules. Consequently, information regarding its binding affinity, such as the dissociation constant (Kd) or the inhibition constant (Ki), remains undetermined.

Allosteric and Orthosteric Modulations of Target Proteins

Information regarding the allosteric or orthosteric modulation of target proteins by this compound is not available in the current body of scientific literature. Research has not yet elucidated whether this compound binds to the primary (orthosteric) binding site of a receptor or to a secondary (allosteric) site to modulate the receptor's activity.

Interventions in Cellular Signaling Cascades (e.g., ERK and JNK pathways)

While some chromone (B188151) derivatives have been shown to influence cellular signaling cascades, specific studies on the effect of this compound on pathways such as the Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways are not presently available. The potential for this compound to intervene in these or other signaling pathways has not been investigated.

Modulation of Gene Expression Profiles

There is no readily available research documenting the impact of this compound on gene expression profiles. Studies that would provide insight into which genes are up- or down-regulated in response to this compound have not been published.

Receptor-Mediated Activities

Specific receptor-mediated activities of this compound have not been identified. The broader family of chromones is known to interact with a variety of receptors; however, the specific receptor targets and the subsequent biological activities mediated by this compound are yet to be determined.

Structure Activity Relationship Sar Studies and Rational Design

Systematic Analysis of Substituent Effects on the Chromone (B188151) Nucleus

The type, number, and location of substituents on the chromone core are critical in defining the molecule's biological activities. nih.govresearchgate.net The benzo-γ-pyrone skeleton serves as a versatile framework, and modifications to either the benzene (B151609) (A-ring) or the pyrone (C-ring) can lead to significant changes in efficacy and mechanism of action. nih.govresearchgate.net Altering substituents affects the molecule's electronic properties, lipophilicity, and steric profile, which in turn governs its interaction with biological targets. libretexts.org

The C-7 position of the chromone ring is a frequent site for substitution, and the presence of an oxygenated functional group here is often linked to significant biological effects. While direct and extensive research specifically isolating the role of the 7-acetoxy group is limited, its importance can be inferred from studies on related 7-hydroxy and 7-methoxy derivatives.

The acetoxy group (-OCOCH₃) is an ester. In biological systems, it can function as a prodrug, undergoing hydrolysis by esterase enzymes to yield the corresponding 7-hydroxychromone. This transformation can improve the pharmacokinetic properties of the parent molecule, such as membrane permeability and oral bioavailability.

The electronic contribution of the oxygen atom at C-7 is significant. Once hydrolyzed to a hydroxyl group, it acts as a powerful electron-donating group through resonance, which is a key feature for the antioxidant activity observed in many flavonoids and chromones. Studies on related compounds have shown that a hydroxyl group at C-7 is often essential for effective free radical scavenging. researchgate.net

The substituent at the C-2 position plays a vital role in modulating the pharmacological profile of the chromone scaffold. The presence of a small alkyl group, such as the methyl group in 7-Acetoxy-2-methylchromone, can confer different properties compared to derivatives with a larger aromatic (phenyl) group at the same position, which would classify the compound as a flavone.

In some studies, chromone derivatives featuring a phenyl group at the C-2 position exhibited higher activity compared to those with a methyl group. nih.gov However, this is not a universal rule, as the optimal substituent at C-2 is target-dependent. The methyl group is significantly smaller than a phenyl ring, leading to a different steric profile that can influence how the molecule fits into the binding pocket of a specific enzyme or receptor. The choice between a methyl or a phenyl group at C-2 is a critical consideration in the design of chromone-based therapeutic agents.

Beyond the specific groups on this compound, the influence of other common substituents on the aromatic A-ring has been widely studied to establish broader SAR trends.

Hydroxyl (-OH) Groups: As mentioned, hydroxyl groups are key determinants of antioxidant activity. Their position and number are crucial. For instance, 7,8-dihydroxy substitution patterns have been investigated for their potent radical scavenging capabilities. researchgate.netnih.gov

Methoxy (B1213986) (-OCH₃) Groups: The replacement of a hydroxyl group with a methoxy group can alter a compound's biological activity by increasing its lipophilicity and preventing it from acting as a hydrogen bond donor. In a study of chromone derivatives as inhibitors of superoxide (B77818) anion generation, a methoxy group at the C-7 position was found to greatly impact the compound's activity. nih.gov

Halogen Moieties (-F, -Cl, -Br): The incorporation of halogens into the chromone ring can significantly modify the molecule's physicochemical properties. Halogens are electron-withdrawing and can increase a compound's metabolic stability and ability to cross biological membranes. Studies have shown that the inclusion of halogen and alkyl groups in the chromone ring can produce more active antimicrobial compounds. nih.gov

| Position | Substituent | General Effect on Biological Activity | Example Activity Influenced |

|---|---|---|---|

| C-7 | Acetoxy (-OCOCH₃) | Can act as a prodrug, potentially improving bioavailability. Hydrolyzes to -OH. | Antioxidant (as -OH) |

| C-7 | Hydroxyl (-OH) | Often crucial for activity; acts as H-bond donor and electron-donating group. | Antioxidant |

| C-7 | Methoxy (-OCH₃) | Increases lipophilicity; impacts activity in a target-dependent manner. | Anti-inflammatory |

| C-2 | Methyl (-CH₃) | Provides a specific steric profile; activity is often compared to phenyl-substituted analogs. | General Biological Activities |

| Aromatic Ring | Halogen (-F, -Cl) | Increases lipophilicity and metabolic stability; electron-withdrawing. | Antimicrobial |

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. longdom.orgmhmedical.com While the core structure of this compound is largely planar and achiral, stereochemistry becomes paramount when chiral centers are introduced into more complex chromone derivatives. The interaction between a drug and its biological target (e.g., an enzyme or receptor) is highly specific and often compared to a lock and key mechanism. The specific 3D shape of the molecule (the key) must be complementary to the binding site of the target (the lock) to elicit a biological response. nih.gov

Conformational analysis, which studies the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds, helps in understanding the most stable and biologically active shape of a molecule. longdom.org For chromone derivatives, even subtle changes in stereochemistry can lead to significant differences in potency. In many cases, one enantiomer (one of a pair of mirror-image molecules) will be highly active while the other is significantly less active or even inactive. nih.gov This highlights that biological systems are chiral and can distinguish between different stereoisomers of a drug molecule. Therefore, understanding the stereochemical requirements for activity is essential for designing potent and selective therapeutic agents based on the chromone scaffold. longdom.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. journalcra.com By analyzing how variations in structural properties (descriptors) affect activity, QSAR models can predict the potency of new, unsynthesized molecules. researchgate.netnih.gov

Several 2D and 3D-QSAR studies have been performed on chromone derivatives to guide the design of novel agents with specific biological activities, such as antioxidant and monoamine oxidase (MAO) inhibitory effects. nih.govtandfonline.comtandfonline.com

In a typical 3D-QSAR study, a set of active molecules is structurally aligned, and their steric and electrostatic fields are calculated. researchgate.net Statistical methods, such as Genetic Partial Least Squares (G/PLS), are then used to generate a model that relates these fields to the observed biological activity. researchgate.netnih.gov The resulting model is often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

For example, a 3D-QSAR study on antioxidant chromone derivatives generated a statistically significant model that could be used to design novel antioxidants. researchgate.netnih.gov Another study on chromone derivatives as MAO inhibitors also produced a robust 3D-QSAR model. tandfonline.comtandfonline.com The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (r² or R²) and the cross-validated correlation coefficient (q² or Q²), where values closer to 1.0 indicate a more predictive model. researchgate.nettandfonline.com

| Chromone Derivative Activity | QSAR Model Type | Correlation Coefficient (r² or R²) | Cross-validated Coefficient (q² or Q²) | Reference |

|---|---|---|---|---|

| Antioxidant (DPPH scavenging) | 3D-QSAR (MFA) | 0.868 | 0.771 | researchgate.netnih.gov |

| MAO Inhibitors (Atom-based) | 3D-QSAR | 0.9064 | 0.8239 | tandfonline.comtandfonline.com |

| MAO Inhibitors (Field-based) | 3D-QSAR | 0.8515 | 0.7004 | tandfonline.com |

Scaffold Hopping and Lead Optimization Strategies in Chromone Research

In modern drug discovery, scaffold hopping and lead optimization are key strategies for developing novel drug candidates. researchgate.net The chromone nucleus is considered a "privileged scaffold" because it can serve as a template for designing ligands that interact with a variety of biological receptors. researchgate.net

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular backbones (scaffolds) that can replace the core structure of a known active compound while preserving its biological activity. researchgate.netarxiv.org This approach is valuable for discovering new chemical classes of drugs, improving properties like potency or selectivity, and circumventing existing patents. arxiv.org For example, a scaffold hopping approach was successfully used to discover a new class of orally bioavailable chromone derivatives as potent and selective inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target for anti-inflammatory therapies. utmb.edunih.gov

Lead optimization is the iterative process of refining a promising active compound (a "lead") to improve its drug-like properties. nih.gov This involves making systematic chemical modifications to enhance potency, reduce off-target effects, and improve pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). Strategies employed during lead optimization include bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, and the detailed analysis of structure-activity relationships to guide further chemical synthesis. researchgate.net These strategies are continuously applied in chromone research to transform initial "hits" from screening into viable clinical candidates.

Computational Chemistry Approaches to SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for this compound is significantly enhanced by computational chemistry. These in silico methods provide deep insights at the atomic level, guiding the rational design of more potent and selective analogs. By simulating molecular interactions and calculating intrinsic electronic properties, researchers can predict the biological activity of a compound before its synthesis, thus accelerating the drug discovery process.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of this compound, docking simulations are employed to predict its binding mode within the active site of a specific protein target. This method involves placing the ligand (this compound) into the binding site of the receptor in various conformations and orientations.

A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most probable binding mode. These simulations are crucial for identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For instance, the carbonyl groups of the chromone ring and the acetoxy moiety of this compound could act as hydrogen bond acceptors, while the methyl group and the aromatic rings can participate in hydrophobic and π-π stacking interactions.

The results from docking studies provide a static snapshot of the interaction and form the basis for further dynamic analysis and rational drug design, allowing for targeted modifications of the ligand to improve its binding affinity and selectivity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase A | -8.2 | Lys72, Glu91, Leu49 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355, Val523 | Hydrogen Bond, π-Alkyl |

| Main Protease (Mpro) | -6.9 | His41, Cys145, Glu166 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations for Ligand-Protein Stability

While molecular docking provides a static view of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.govnih.gov Starting from the best-docked pose of this compound, MD simulations solve Newton's equations of motion for a system comprising the protein, the ligand, and surrounding solvent molecules (typically water). arxiv.org This allows for the observation of atomic movements and conformational changes on a timescale of nanoseconds to microseconds. nih.gov

Several parameters are analyzed to assess the stability of the complex. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is calculated to monitor conformational changes from the initial docked pose. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound. plos.org The Root Mean Square Fluctuation (RMSF) is used to identify the flexibility of individual amino acid residues, revealing which parts of the protein are most affected by ligand binding. researchgate.net Furthermore, the analysis of hydrogen bonds and other interactions throughout the simulation provides a dynamic picture of the key contacts that maintain the stability of the complex. plos.org These simulations are crucial for validating docking results and understanding the flexibility and resilience of the ligand's binding mode. frontiersin.org

Table 2: Illustrative Molecular Dynamics Simulation Metrics for this compound-Protein Complex over a 100 ns Simulation

| Metric | Average Value | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.5 ± 0.3 | The ligand shows minimal deviation from its initial pose, indicating stable binding. |

| Protein Backbone RMSD (Å) | 2.1 ± 0.4 | The overall protein structure remains stable upon ligand binding. |

| Average Number of H-Bonds | 2.8 | Consistent hydrogen bonding is maintained throughout the simulation, contributing to complex stability. |

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations are used to investigate the electronic properties of this compound, providing fundamental insights that govern its reactivity and intermolecular interactions. researchgate.net Methods like Density Functional Theory (DFT) are commonly employed to calculate a range of molecular properties based on the principles of quantum mechanics. researchgate.net

Key properties derived from QM calculations include the distribution of electron density, molecular orbital energies, and the electrostatic potential map. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.

The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is critical for understanding and predicting sites for electrophilic and nucleophilic attacks, as well as non-covalent interactions like hydrogen bonding and halogen bonding. These detailed electronic insights are invaluable for explaining the SAR of this compound and for designing new derivatives with enhanced electronic characteristics for improved biological activity. nih.govcnr.it

Table 3: Selected Electronic Properties of this compound Calculated via DFT

| Electronic Property | Calculated Value | Significance in SAR |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 Debye | Influences solubility and ability to cross biological membranes. |

Advanced Analytical Methodologies in 7 Acetoxy 2 Methylchromone Research

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with the compound to probe its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 7-acetoxy-2-methylchromone, the spectrum typically shows distinct signals for the aromatic protons, the methyl group on the chromone (B188151) ring, the vinylic proton, and the methyl protons of the acetoxy group. researchgate.net The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment, including signals for the carbonyl carbons, aromatic and vinylic carbons, and the methyl carbons. oregonstate.edulibretexts.org

Table 1: ¹H NMR Spectral Data of this compound Data is based on closely related 7-acetoxychromone structures and established chemical shift principles.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.0 | d | ~8.5 |

| H-6 | ~7.2 | dd | ~8.5, 2.0 |

| H-8 | ~7.1 | d | ~2.0 |

| H-3 | ~6.1 | s | - |

| 2-CH₃ | ~2.4 | s | - |

| 7-OCOCH₃ | ~2.3 | s | - |

Table 2: ¹³C NMR Spectral Data of this compound Predicted chemical shifts based on functional group analysis.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 (C=O) | ~176 |

| 7-OCOC H₃ (C=O) | ~169 |

| C-2 | ~162 |

| C-7 | ~154 |

| C-8a | ~153 |

| C-5 | ~127 |

| C-6 | ~119 |

| C-8 | ~118 |

| C-4a | ~115 |

| C-3 | ~112 |

| 7-OCOC H₃ | ~21 |

| 2-CH₃ | ~20 |

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a cross-peak between the H-5 and H-6 signals would be expected, confirming their ortho relationship on the aromatic ring. sdsu.eduresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. youtube.comuvic.ca It allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This is instrumental in piecing together the entire molecular structure. Key correlations would include the link between the acetoxy methyl protons and the C-7 carbon, and between the 2-methyl protons and the C-2 and C-3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This can help to confirm stereochemistry and conformation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. oregonstate.edu The IR spectrum of this compound would display characteristic absorption bands confirming its key structural components. youtube.compressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Ketone Carbonyl (Chromone) | C=O Stretch | 1685 - 1665 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Alkene (Chromone) | C=C Stretch | 1640 - 1620 | Medium |

| Ester C-O | C-O Stretch | 1250 - 1200 | Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Methyl C-H | C-H Stretch | 2960 - 2850 | Medium |

The presence of two distinct carbonyl peaks is a key feature, differentiating the ester carbonyl from the α,β-unsaturated ketone of the chromone ring. libretexts.orglibretexts.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The extended conjugated system of the chromone ring in this compound gives rise to characteristic absorptions in the ultraviolet region. These absorptions are primarily due to π → π* transitions of the aromatic and enone systems and n → π* transitions associated with the carbonyl groups. The exact absorption maxima (λmax) can be influenced by the solvent used. physchemres.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. uni-goettingen.de

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound with high confidence. nih.govnih.gov For this compound (C₁₂H₁₀O₄), HRMS would confirm this formula by matching the experimental mass to the calculated exact mass.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing moderately polar molecules like chromones, as it typically produces intact molecular ions with minimal fragmentation. nih.govuliege.be The compound would likely be observed as a protonated molecule [M+H]⁺ or an adduct with sodium [M+Na]⁺. Tandem MS (MS/MS) experiments could be performed to induce fragmentation, which would likely involve the characteristic loss of the acetyl group. nih.gov

Chromatographic Separation and Isolation Techniques (e.g., High-Performance Liquid Chromatography, Column Chromatography)

Chromatographic techniques are essential for the purification and isolation of this compound from reaction mixtures or natural extracts.

Column Chromatography: This is a standard and widely used method for purification. For a compound of moderate polarity like this compound, a silica gel stationary phase is commonly used. The mobile phase is typically a mixture of a nonpolar solvent (like n-hexane) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve optimal separation. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. A reversed-phase setup is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of water and acetonitrile or methanol. This technique is highly effective for both analytical quantification and preparative isolation.

Potentiometric Titration for Basicity Characterization

Potentiometric titration is an analytical method used to determine the concentration of a substance by measuring the potential difference (voltage) as a titrant is added. It can be used to determine the pKa or pKb of a compound.

For this compound, this technique could theoretically be used to characterize its basicity. The potential sites for protonation are the oxygen atoms of the carbonyl groups and the pyran ring. However, the basicity of chromones is generally very low. The lone pair of electrons on the pyran oxygen is delocalized into the aromatic system, and the electron-withdrawing nature of the adjacent carbonyl group further reduces its ability to accept a proton. Similarly, the carbonyl oxygens have low basicity due to resonance. Therefore, while potentiometric titration is a valid technique for measuring basicity, it is not commonly employed for chromone derivatives as they are considered practically neutral or extremely weak bases in aqueous solution.

X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination

X-ray crystallography is a cornerstone technique in structural biology that provides a high-resolution, three-dimensional view of molecules, including the intricate interactions between a protein and a ligand such as this compound. nih.govnih.gov This methodology is instrumental in drug discovery and development, offering precise insights into how a compound binds to its target protein, which can guide the rational design of more potent and selective therapeutic agents. migrationletters.comcreative-biostructure.com

The fundamental principle of X-ray crystallography involves irradiating a well-ordered crystal of a protein-ligand complex with a beam of X-rays. nih.gov The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. youtube.com By analyzing this pattern, scientists can calculate an electron density map of the molecule and then build an atomic model of the protein-ligand complex. nih.govyoutube.com

The process begins with the production of a highly pure and concentrated sample of the target protein. This protein is then co-crystallized with the ligand of interest, in this hypothetical case, this compound. This involves screening a wide range of conditions to find the precise environment that encourages the formation of well-ordered crystals where the ligand is bound to the protein. Alternatively, pre-grown protein crystals can be soaked in a solution containing the ligand. nih.gov

Once suitable crystals are obtained, they are exposed to an intense X-ray beam, often from a synchrotron source, to generate diffraction data. nih.gov The collected data is then processed to solve the "phase problem" and generate an electron density map. nih.gov Into this map, the known amino acid sequence of the protein and the chemical structure of this compound are fitted to produce a detailed atomic model. This model is then refined to ensure it accurately represents the experimental data. nih.gov

The resulting co-crystal structure reveals a wealth of information about the protein-ligand interaction. It precisely defines the binding site of this compound on the protein and its specific orientation within that pocket. migrationletters.com Furthermore, it allows for the detailed characterization of the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and the amino acid residues of the protein. This level of detail is invaluable for understanding the basis of molecular recognition and for structure-based drug design efforts. creative-biostructure.com

For instance, a hypothetical co-crystal structure of this compound bound to a target kinase could reveal that the carbonyl group of the chromone scaffold acts as a hydrogen bond acceptor with a backbone amide of a specific amino acid in the hinge region of the kinase. The methyl group at the 2-position might be situated in a small hydrophobic pocket, while the acetoxy group at the 7-position could be forming additional interactions with solvent molecules or other residues at the entrance of the binding site.

To illustrate the type of data obtained from such an experiment, a hypothetical data table for a co-crystal structure of a protein with this compound is presented below.

| Parameter | Value |

|---|---|

| PDB ID | XXXX |

| Resolution (Å) | 2.1 |

| Space Group | P212121 |

| Unit Cell Dimensions (Å) | a=55.2, b=65.8, c=110.5 |

| R-work / R-free | 0.19 / 0.23 |

| Ligand | This compound |

This table showcases key crystallographic parameters that describe the quality and characteristics of the solved structure. The Protein Data Bank (PDB) ID is a unique accession code for the deposited structure. Resolution indicates the level of detail in the electron density map. The space group and unit cell dimensions describe the symmetry and size of the repeating unit in the crystal. R-work and R-free are statistical measures of how well the atomic model fits the experimental data.

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation 7-Acetoxy-2-methylchromone Analogues with Enhanced Selectivity

The future development of this compound as a therapeutic agent hinges on the rational design and synthesis of new analogues with improved selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are a cornerstone of this effort, providing critical insights into how structural modifications influence a compound's activity. nih.govresearchgate.net The reactivity and biological profile of the chromone (B188151) system are largely dictated by the nature and position of substituents on its core structure. d-nb.info

Future synthetic strategies will likely focus on modifying the 7-acetoxy and 2-methyl groups, as well as introducing new functional groups to the benzopyrone ring. For instance, altering the length or branching of the acyl group at the 7-position could modulate lipophilicity and cell permeability, thereby influencing bioavailability and target engagement. Similarly, replacing the 2-methyl group with other alkyl or aryl substituents could create novel interactions within a target's binding pocket, enhancing both potency and selectivity. The synthesis of such derivatives can be achieved through established chemical reactions, including the condensation of 2-methylchromones with various aldehydes or the application of the Baker-Venkataraman rearrangement. researchgate.netscienceopen.com

Below is a table illustrating potential design strategies for next-generation analogues and their hypothetical impact on selectivity.

| Modification Site | Proposed Modification | Rationale for Enhanced Selectivity | Potential Target Class |

| C-7 Position | Varying the acyl chain (e.g., propionoxy, butyroxy) | Modulates hydrophobicity, potentially improving affinity for specific enzyme active sites. | Kinases, Esterases |

| C-2 Position | Replacement of methyl with larger alkyl or aryl groups | Introduces steric hindrance or new binding interactions (e.g., pi-stacking) to discriminate between closely related targets. | Cholinesterases, Monoamine Oxidases |

| Chromone Ring (C-5, C-6, C-8) | Introduction of halogens, nitro, or amino groups | Alters the electronic properties of the ring system, influencing binding affinity and metabolic stability. | Various enzymes and receptors |

| Hybridization | Linking the chromone scaffold to other pharmacophores | Creates a chimeric molecule designed to fit a unique binding site or interact with allosteric sites. | Multi-domain proteins |

These targeted synthetic efforts, guided by SAR, will be crucial in producing novel this compound analogues that are finely tuned for specific therapeutic applications. nih.gov

Development of Multi-Target Directed Ligands Incorporating the Chromone Scaffold

The complexity of multifactorial diseases like Alzheimer's and cancer has propelled a shift from the "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). researchgate.netnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, offering the potential for enhanced efficacy and a reduction in drug-drug interactions. nih.gov The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, making it an excellent template for designing novel MTDLs, particularly for neurodegenerative diseases. nih.govnih.govrsc.orgacs.org

Building on this, this compound can serve as a core structure for creating MTDLs. By strategically combining its framework with other known pharmacophores, researchers can design hybrid molecules that address several pathological pathways at once. For instance, in the context of Alzheimer's disease, the chromone scaffold has been incorporated into molecules that inhibit both cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), while also interfering with the aggregation of amyloid-β (Aβ) plaques. researchgate.netnih.govnih.gov Chromone-based hybrids have been synthesized with moieties from compounds like melatonin, donepezil (B133215), and rivastigmine (B141) to achieve this multi-target profile. nih.gov

The table below outlines potential targets for MTDLs based on the this compound scaffold.

| Target Combination | Therapeutic Area | Rationale for MTDL Approach | Example Hybrid Concept |

| Acetylcholinesterase (AChE) & Monoamine Oxidase B (MAO-B) | Alzheimer's Disease, Parkinson's Disease | Addresses both cognitive decline (cholinergic deficit) and neuroinflammation/oxidative stress. researchgate.netnih.gov | Chromone core linked to a propargylamine (B41283) moiety (MAO inhibitor). |

| Butyrylcholinesterase (BuChE) & Amyloid-β (Aβ) Aggregation | Alzheimer's Disease | Inhibits a key enzyme in neurotransmitter breakdown and prevents the formation of neurotoxic plaques. nih.govnih.gov | Chromone scaffold functionalized with a peptide fragment that mimics Aβ. |

| Cyclooxygenase (COX) & p53 | Cancer | Combines anti-inflammatory action with the induction of apoptosis in tumor cells. nih.gov | Chromone structure fused with a known COX-inhibiting scaffold. |

| α-Glucosidase & Aldehyde Oxidase | Diabetes Mellitus | Manages blood glucose levels while also potentially mitigating diabetes-related complications through other enzymatic pathways. nih.gov | Chromone core with modifications known to enhance α-glucosidase inhibition. |

The development of such MTDLs represents a promising and challenging frontier for medicinal chemists, with the chromone scaffold serving as a versatile and effective foundation. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in Chromone-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, making it faster, cheaper, and more efficient. researchgate.netijfmr.com These computational tools can analyze vast datasets to predict biological activities, model drug-target interactions, and even design novel molecules from scratch. researchgate.netnih.gov For chromone-based drug discovery, AI and ML offer powerful methods to accelerate the identification and optimization of new therapeutic agents. ijariit.com

In silico methodologies can be applied to this compound and its derivatives to predict their pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity), a critical step in early-stage drug development. nih.govnih.gov Machine learning models, trained on existing data from other chromone compounds, can screen virtual libraries of novel analogues to identify candidates with the most promising profiles before committing to costly and time-consuming laboratory synthesis. azolifesciences.com

Furthermore, generative AI models can be employed for de novo drug design, creating entirely new chromone-based structures with desired properties. schrodinger.comharvard.edu These models can explore a vast chemical space to generate molecules optimized for high binding affinity to a specific target, good bioavailability, and low toxicity. ijariit.com Molecular docking and simulation studies, which are key components of computational analysis, help to visualize and understand the binding modes of these compounds, providing crucial insights for further refinement. d-nb.infotandfonline.com

The following table summarizes the key applications of AI/ML in the context of chromone-based drug discovery.

| AI/ML Application | Description | Impact on Drug Discovery |

| Virtual Screening | High-throughput computational screening of large compound libraries to predict binding affinity for a biological target. researchgate.net | Rapidly identifies promising hit compounds, reducing the need for extensive experimental screening. |

| ADMET Prediction | ML models predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new molecules. nih.govnih.gov | Allows for early elimination of candidates with poor pharmacokinetic properties, saving time and resources. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models use ML to correlate chemical structures with biological activities. | Elucidates key structural features responsible for a compound's potency and selectivity, guiding rational drug design. |

| De Novo Design | Generative models (e.g., GANs, VAEs) create novel molecular structures with optimized properties. harvard.edu | Accelerates the discovery of new chemical entities and scaffolds beyond existing libraries. schrodinger.com |

| Target Identification | AI algorithms analyze genomic and proteomic data to identify and validate new biological targets for diseases. ijfmr.com | Expands the potential applications for chromone-based drugs by identifying novel mechanisms of action. |

By leveraging these advanced computational tools, researchers can significantly enhance the efficiency and success rate of discovering and developing new drugs based on the this compound scaffold.

Expanding the Scope of Biological Activities to Underexplored Therapeutic Areas

The chromone scaffold is associated with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, antimicrobial, antitumor, and neuroprotective effects. scienceopen.comnih.govnih.gov While significant research has focused on its potential in neurodegenerative diseases and cancer, there is considerable opportunity to explore the therapeutic utility of this compound and its analogues in other, less-investigated areas.

Recent in silico studies have highlighted the potential of chromone derivatives as inhibitors of the main protease of the SARS-CoV-2 virus, suggesting a possible role in the treatment of viral infections like COVID-19. nih.govnih.gov Similarly, computational and experimental work has pointed to the potential of chromones as antidiabetic agents through the inhibition of enzymes like α-glucosidase and as potential treatments for leishmaniasis by targeting enzymes such as calpain-like cysteine peptidase. nih.govtandfonline.com

The versatility of the chromone core suggests that its derivatives could be effective against a wide range of pathogens and diseases. researchgate.netnih.gov Future research should systematically screen this compound and its analogues against a diverse panel of biological targets to uncover novel therapeutic applications.

The table below summarizes known activities of chromone derivatives and suggests potential underexplored therapeutic areas.

| Established Activity of Chromone Scaffold | Primary Therapeutic Area | Potential Underexplored Area for this compound | Rationale/Supporting Evidence |

| Neuroprotection, Cholinesterase Inhibition nih.gov | Neurodegenerative Diseases | Cognitive Enhancers for other CNS disorders | The mechanisms of neuroprotection and cholinergic modulation may be beneficial in conditions beyond Alzheimer's, such as traumatic brain injury or chemotherapy-induced cognitive impairment. |

| Cytotoxicity, Cell Cycle Arrest nih.govnih.gov | Cancer | Antiparasitic Agents (e.g., Leishmaniasis) | The cytotoxic mechanisms could be repurposed to target pathogenic protozoa. In silico studies have shown chromone hybrids are active against Leishmania donovani. tandfonline.com |

| Anti-inflammatory (COX inhibition) nih.gov | Inflammatory Diseases | Dermatological Conditions (e.g., Psoriasis, Eczema) | Topical application of chromone derivatives could provide localized anti-inflammatory effects with potentially fewer systemic side effects. |

| Antiviral researchgate.net | General Viral Infections | Specific Antiviral (e.g., Anti-coronavirus) | Chromone derivatives have shown potential as inhibitors of the main protease of SARS-CoV-2 in computational studies. nih.gov |

| α-Glucosidase Inhibition nih.gov | Type 2 Diabetes | Metabolic Syndrome | The ability to modulate glucose metabolism could be beneficial in the broader context of metabolic syndrome, which includes obesity and hypertension. |

By broadening the scope of biological screening, the full therapeutic potential of the this compound scaffold can be realized, potentially leading to breakthroughs in a variety of disease areas.

Synergistic Effects of this compound with Established Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug. Future research should investigate the potential of this compound to act synergistically with existing therapeutic agents.

Given the known anticancer properties of some chromone derivatives, a promising avenue is to explore combinations with standard chemotherapeutic drugs. nih.gov For example, this compound could potentially enhance the efficacy of a cytotoxic agent by inhibiting a parallel survival pathway in cancer cells or by reducing inflammation within the tumor microenvironment.

In the context of neurodegenerative diseases, combining this compound with currently approved Alzheimer's drugs like cholinesterase inhibitors or memantine (B1676192) could provide a multi-pronged attack on the disease's pathology. The chromone derivative might offer neuroprotective or anti-inflammatory benefits that complement the symptomatic relief provided by the established drug. nih.gov This strategy aligns with the MTDL concept but utilizes two distinct molecules instead of a single hybrid compound. nih.gov

The table below proposes potential combination therapies involving this compound.

| Therapeutic Area | Established Agent | Proposed Synergistic Mechanism |

| Cancer | Doxorubicin (Chemotherapy) | This compound may inhibit cancer cell signaling pathways (e.g., anti-inflammatory), making them more susceptible to the cytotoxic effects of doxorubicin. |

| Alzheimer's Disease | Donepezil (AChE Inhibitor) | While donepezil increases acetylcholine (B1216132) levels, the chromone derivative could provide complementary neuroprotective, antioxidant, or anti-amyloid effects. nih.gov |

| Bacterial Infections | Gentamicin (Antibiotic) | The chromone analogue could disrupt the bacterial cell wall or inhibit efflux pumps, thereby increasing the intracellular concentration and efficacy of gentamicin. |

| Type 2 Diabetes | Metformin | Metformin primarily reduces hepatic glucose production, while a chromone-based α-glucosidase inhibitor would slow carbohydrate absorption in the gut, leading to better overall glycemic control. nih.gov |

Systematic in vitro and in vivo studies are required to validate these hypothetical synergies and to determine the optimal ratios and scheduling for combination treatments. Such research could significantly expand the clinical utility of this compound by integrating it into existing therapeutic regimens.

Q & A

Q. How can 7-Acetoxy-2-methylchromone be structurally characterized using spectroscopic methods?

- Methodological Answer : Structural characterization typically involves a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For NMR, compare chemical shifts with reported values for chromone derivatives (e.g., δ ~6.8–7.5 ppm for aromatic protons in chromones). IR can confirm ester and ketone functional groups (C=O stretching at ~1700–1750 cm⁻¹). High-resolution MS (HRMS) provides molecular formula validation. Cross-referencing with databases like PubChem (CID: 1522879) ensures consistency .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Acylation of 7-hydroxy-2-methylchromone using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) is a standard method. Alternative routes include cyclization of substituted chalcones or Friedel-Crafts acylation. For example, Davies et al. (1950) synthesized chromone derivatives via cyclodehydration of acylated phenols, with yields optimized by controlling reaction temperature (80–100°C) and catalyst choice (e.g., H₂SO₄ or polyphosphoric acid) .

Q. How should researchers validate the purity of this compound before biological assays?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254–280 nm). Purity thresholds ≥95% are recommended. Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as a mobile phase provides rapid validation. Melting point analysis (literature comparison) and elemental analysis (C, H, O) further confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For example, unexpected NMR signals may stem from keto-enol tautomerism in chromones. To address this:

- Perform variable-temperature NMR to observe dynamic equilibria.

- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Cross-validate with computational methods (e.g., DFT calculations for predicted chemical shifts) .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) for acylation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying.

- Temperature Control : Gradual heating (ramp to 100°C over 2 hours) reduces side reactions.

- Workup Procedures : Use liquid-liquid extraction (ethyl acetate/water) and silica gel column chromatography for purification .

Q. How do researchers analyze structure-activity relationships (SAR) for this compound in pharmacological studies?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs (e.g., replacing the acetyl group with other esters) and test biological activity (e.g., enzyme inhibition).

- Computational Modeling : Dock chromone derivatives into target protein structures (e.g., COX-2 or kinases) using software like AutoDock Vina.

- Data Correlation : Use regression analysis to link substituent electronic parameters (Hammett σ) with activity trends .

Q. What experimental designs address contradictions in reported biological activities of this compound?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.

- Cell Line Validation : Replicate assays across different cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific responses.

- Positive/Negative Controls : Include known inhibitors (e.g., quercetin for antioxidant assays) to validate experimental conditions.

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent choice, assay duration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.